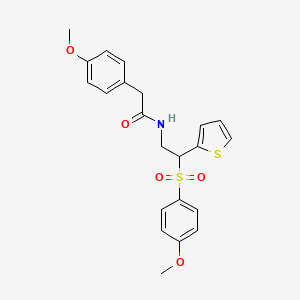

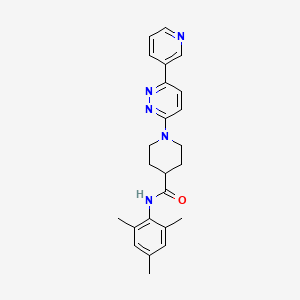

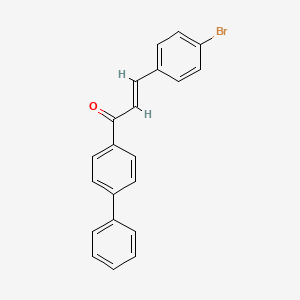

2-(4-methoxyphenyl)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-methoxyphenyl)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide is a sulfonamide derivative, which is a class of compounds known for their various biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives and their synthesis, which can provide insights into the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves nucleophilic substitution reactions. For instance, the synthesis of N-(4-{[(4-methoxyphenethyl)amino]sulfonyl}phenyl)acetamides starts with the reaction of 2-(4-methoxyphenyl)-1-ethanamine with 4-(acetylamino)benzenesulfonyl chloride in an aqueous sodium carbonate solution at pH 9 . This process likely shares similarities with the synthesis of this compound, where a similar nucleophilic substitution could be employed, followed by further functionalization to introduce the thiophen-2-yl group.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. In the case of the compound from the first paper, N-(4-amino-2-methoxyphenyl)acetamide, the structure was confirmed by crystallization from ethylacetate . The molecular structure of sulfonamide derivatives is crucial for their biological activity, as it can influence the binding to biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, depending on their functional groups. The title compound from the first paper is obtained by reducing a nitro precursor , which suggests that similar reduction reactions could be applicable in the synthesis of other sulfonamide derivatives, including the compound of interest. The reactivity of the thiophen-2-yl group in the target compound could also be explored for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The compounds discussed in the second paper were characterized using IR, EI-MS, 1H-NMR, 13C-NMR, and CHN analysis . These techniques would also be relevant for analyzing the physical and chemical properties of this compound. Additionally, the inhibitory activity against enzymes like urease indicates that these compounds could have significant biological properties, which could be relevant for the compound as well.

Scientific Research Applications

Conventional versus Microwave Assisted Synthesis

A study highlighted the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide through both conventional and microwave-assisted methods. These compounds showed inhibition potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), indicating their significance in medicinal chemistry and drug discovery (Virk et al., 2018).

Anion Coordination by Amide Derivatives

Research on the different spatial orientations of amide derivatives on anion coordination demonstrated how these structures interact with ions, providing insight into their potential use in developing new materials or chemical sensors (Kalita & Baruah, 2010).

Protein Tyrosine Phosphatase 1B Inhibitors

Another study focused on the synthesis of protein tyrosine phosphatase 1B (PTP1B) inhibitors, evaluating 2-(4-methoxyphenyl) ethyl] acetamide derivatives for their inhibitory activity. These findings are crucial for understanding the compound's application in treating diseases such as diabetes (Saxena et al., 2009).

Structural Study on Co-Crystals and Salt of Quinoline Derivatives

The structural study of co-crystals and a salt of quinoline derivatives with amide bonds provides valuable insights into the molecular design and the development of pharmaceuticals by understanding crystal packing and molecular interactions (Karmakar et al., 2009).

properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5S2/c1-27-17-7-5-16(6-8-17)14-22(24)23-15-21(20-4-3-13-29-20)30(25,26)19-11-9-18(28-2)10-12-19/h3-13,21H,14-15H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWUGSATOPSXLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2505330.png)

![2-chloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2505333.png)

![1-(Chloromethyl)-3-(2-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2505338.png)

![(6R,7R)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B2505340.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2505346.png)

![4-(4-Bromophenyl)sulfanyl-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2505348.png)